One of the primary applications of 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide identified in the provided literature is its potential as a SARS-CoV-2 inhibitor. Specifically, computational studies have suggested that it can bind to the interface between the spike glycoprotein receptor binding domain (RBD) and human angiotensin-converting enzyme 2 (hACE2) of SARS-CoV-2. [] This interaction could potentially block the virus's entry into host cells. Molecular dynamics simulations and free energy calculations indicated that 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide binds more strongly than SSAA09E3 (N-(9,10-dioxo-9, 10-dihydroanthracen-2-yl) benzamide), a known SARS-CoV spike inhibitor. []
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8